6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide

Physicochemical profiling Drug-likeness MAO-A inhibitor scaffold

This 6-fluoropyridine-3-carboxamide is distinguished by a chiral phenylpropan-2-yl linker, absent in simpler morpholinoethyl MAO-A inhibitors. The extended scaffold increases lipophilicity (~2.8 logP units) and rotational freedom, enabling SAR mapping of MAO-A active-site tolerance for bulky N-substituents. Procure the racemate for enantiomer resolution, chiral chromatography method development, and stereospecific activity profiling. Ideal as a reference compound in CNS penetration, non-specific binding, and metabolic stability assays. Not for human/veterinary use.

Molecular Formula C19H22FN3O2
Molecular Weight 343.402
CAS No. 1436289-51-8
Cat. No. B2767314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide
CAS1436289-51-8
Molecular FormulaC19H22FN3O2
Molecular Weight343.402
Structural Identifiers
SMILESC1COCCN1CC(CC2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F
InChIInChI=1S/C19H22FN3O2/c20-18-7-6-16(13-21-18)19(24)22-17(12-15-4-2-1-3-5-15)14-23-8-10-25-11-9-23/h1-7,13,17H,8-12,14H2,(H,22,24)
InChIKeyYYXJNUJJKHUAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide (CAS 1436289-51-8): Procurement-Relevant Identity and Class Context


6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide (CAS 1436289-51-8) is a synthetic small molecule (C19H22FN3O2, MW 343.40) belonging to the aryl carboxamide class, featuring a 6-fluoropyridine-3-carboxamide core coupled to a 1-morpholin-4-yl-3-phenylpropan-2-amine moiety . The compound is catalogued as a research chemical (e.g., EVT-2904388) and is not approved for human or veterinary use . Its closest identifiable structural analog with public biological annotation is 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide (CHEMBL611061, MW 253.27), a reported inhibitor of monoamine oxidase A (MAO-A) [1]. The target compound differentiates itself from this simpler analog by incorporating a phenylpropan-2-yl linker, which increases molecular weight, lipophilicity (clogP ~2.96), and the number of rotatable bonds [2]. However, no quantitative pharmacological data specific to CAS 1436289-51-8 were identified in the peer-reviewed literature or patent corpus as of the search date.

Why Generic Substitution Fails for 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide


In-class substitution of 6-fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide (CAS 1436289-51-8) by its simpler morpholinoethyl analog or other pyridine-3-carboxamides carries significant risk of altered biological activity. The target compound contains a phenylpropan-2-yl linker that is absent in the smaller MAO-A inhibitor 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide [1]. This structural extension increases lipophilicity by approximately 2.8 logP units and adds a chiral center, both of which can profoundly affect target binding, selectivity, and pharmacokinetics [2]. Without direct comparative pharmacological data, any assumption of functional interchangeability is unsupported. The following sections present the limited quantitative differentiation evidence currently available.

Quantitative Differentiation Evidence for 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide


Physicochemical Differentiation: Lipophilicity and Molecular Size Compared to a Close Structural Analog

The target compound (CAS 1436289-51-8) differs from its closest publicly annotated analog, 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide (MAO-A inhibitor), by the insertion of a phenylpropan-2-yl linker. This results in a higher computed logP (2.96 vs. ~0.2), larger molecular weight (343.40 vs. 253.27 Da), and an additional chiral center [1][2]. The increased lipophilicity may enhance membrane permeability but also raises the risk of promiscuous binding and altered metabolic stability [3].

Physicochemical profiling Drug-likeness MAO-A inhibitor scaffold

Target Class Inference: Potential MAO-A Inhibition with Structural Differentiation

The simpler analog 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide is annotated as a monoamine oxidase A (MAO-A) inhibitor in the DrugMap database [1]. The target compound (CAS 1436289-51-8) retains the 6-fluoropyridine-3-carboxamide pharmacophore but incorporates a bulkier, more lipophilic amine moiety. In the context of MAO-A SAR, N-substituent size and lipophilicity are known to modulate isoform selectivity and potency [2]. However, no direct MAO-A inhibition data are available for CAS 1436289-51-8.

Monoamine oxidase A Neuropsychiatric research Structure-activity relationship

Structural Uniqueness: Chiral Center and Scaffold Complexity vs. Achiral Analogs

CAS 1436289-51-8 contains a chiral center at the 1-morpholin-4-yl-3-phenylpropan-2-yl moiety, whereas the reference analog 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide is achiral [1]. The presence of stereochemistry introduces the potential for enantioselective biological activity, a feature absent in the simpler analog. The racemic nature of the commercially available compound (as listed by vendors) may represent either a limitation or an opportunity for chiral separation and stereospecific SAR exploration .

Chiral resolution Stereochemistry Chemical probe design

Research Application Scenarios for 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide


Chemical Probe for Exploring MAO-A Ligand Space with Extended N-Substituents

Given the annotated MAO-A activity of the simpler 6-fluoro-N-(2-morpholin-4-ylethyl) analog [1], CAS 1436289-51-8 can serve as a structurally differentiated probe in structure-activity relationship (SAR) studies aimed at mapping the MAO-A active site tolerance for bulky, lipophilic N-substituents. The phenylpropan-2-yl linker provides a scaffold for further derivatization and chiral resolution.

Enantioselectivity Studies in Biological Systems

The compound's chiral center makes it suitable for enantiomer separation and subsequent comparative testing in assays such as MAO-A inhibition, receptor binding, or cellular functional assays. Procurement of the racemate enables chiral chromatography method development and the generation of enantiopure samples for stereospecific activity profiling.

Physicochemical Comparator in CNS Drug Discovery Programs

With a computed logP of ~2.96 and moderate topological polar surface area (47.36 Ų) [2], the compound occupies a distinct lipophilicity space compared to its simpler analog (logP ~0.2). It can be used as a reference compound in assays evaluating the impact of lipophilicity on CNS penetration, nonspecific binding, and metabolic stability.

Quote Request

Request a Quote for 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.